

Cymal-4 Key Parameters for Optimization

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Compound Focus: Cymal-4

CAS No.: 181135-57-9

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This table summarizes the critical properties of **Cymal-4** to guide your experimental setup [1] [2].

Parameter	Typical Range or Value	Experimental Impact
Full Name	4-Cyclohexyl-1-butyl- β -D-maltoside [1]	Identifying detergent for ordering.
Critical Micelle Concentration (CMC)	~0.1 - 0.001 mM (Refer to manufacturer's data)	Determines minimum effective concentration ; use 1.5-2x CMC for stability [2].
Hydrophilic-Lipophilic Balance (HLB)	~12.5 (Estimated for maltoside family)	Impacts membrane protein stability ; ideal range is typically 11-14 [2].
Micelle Molecular Weight	~50-60 kDa	Affects size-exclusion chromatography and analytical ultracentrifugation.
Primary Use Case	Solubilization & crystallization	Often used as a starting detergent for crystallization trials [1].

Cymal-4 Troubleshooting Guide

- **Problem: Low Protein Stability or Aggregation**

- **Potential Cause:** **Cymal-4** concentration is below or too close to the CMC, or the detergent itself is too harsh for your protein [2].
 - **Solution:** Increase **Cymal-4** concentration to 2-3x its CMC. If aggregation persists, screen milder detergents like **Cymal-5, Cymal-6, or DDM** [1].
- **Problem: Low Experimental Success in Crystallization or Cryo-EM**
 - **Potential Cause:** **Cymal-4** micelles may be too large or interactions may be suboptimal, preventing crystal contact formation or yielding poor particle distribution [1] [2].
 - **Solution:** Perform detergent screening. Test **smaller-headed maltosides** (e.g., Octylthioglucoside) for crystallization or switch to **novel pendant-bearing detergents** (e.g., GNG, MNPG) known to enhance stability for structural studies [2].
 - **Problem: Inefficient Solubilization**
 - **Potential Cause:** Insufficient detergent-to-lipid ratio during initial membrane solubilization [2].
 - **Solution:** Increase the **Cymal-4** to membrane ratio. A common starting point is a **10:1 to 20:1 (w/w) detergent-to-protein** ratio. Ensure vigorous mixing during solubilization.

Experimental Protocol: Rapid Screening for Cymal-4 Optimization

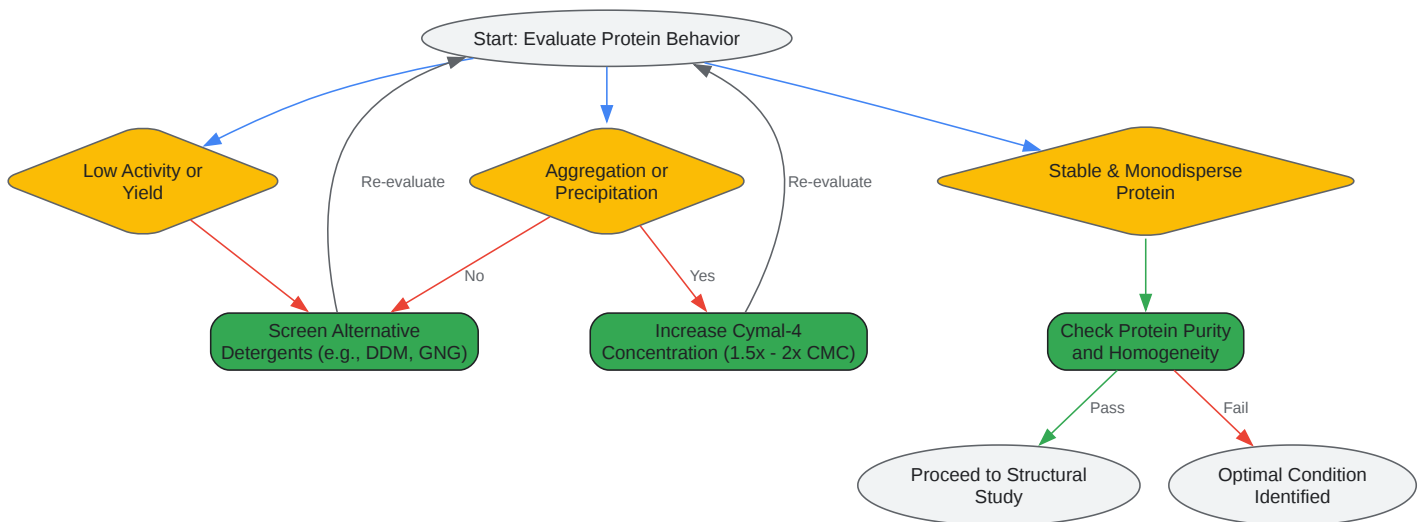
This protocol, adapted from a high-throughput screening method, allows you to efficiently find the best **Cymal-4** concentration and compare it with other detergents [1].

- **Step 1: Small-Scale Expression and Membrane Preparation**
 - Express your membrane protein (e.g., with a C-terminal GFP-His tag) in 1 mL cultures in a 96-deep-well block [1].
 - Harvest cells by centrifugation. Lyse using a lysozyme-freeze-thaw cycle or chemical lysis.
 - Centrifuge at **>15,000 x g** for 15 minutes to pellet the insoluble membrane fraction. *Note: This skips ultracentrifugation for speed [1].*
- **Step 2: Microscale Solubilization Screening**
 - Prepare a dilution series of **Cymal-4** (e.g., 0.5x, 1x, 2x, 4x CMC) in solubilization buffer.
 - Solubilize the membrane pellets from Step 1 with 150 μ L of each **Cymal-4** concentration. Incubate with gentle agitation for 2 hours at 4°C.
 - Centrifuge at **>15,000 x g** for 30 minutes to pellet non-solubilized material.

- **Step 3: Rapid Affinity Purification and Analysis**

- Transfer the supernatant (containing solubilized protein) to a 96-well plate pre-filled with Ni-NTA resin.
- After binding and washing, elute the protein. Analyze the eluate using **Fluorescence-detection Size-Exclusion Chromatography (FSEC)**.
- A **single, symmetric FSEC peak** indicates a monodisperse, well-behaved protein sample, identifying the optimal **Cymal-4** condition [1].

The following diagram illustrates the core decision-making workflow for optimizing **Cymal-4** concentration based on experimental observations.



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Key Takeaways

- **Start with CMC:** Always base your initial **Cymal-4** concentration on its Critical Micelle Concentration, typically using 1.5x to 2x CMC for stability [2].

- **Screen Systematically:** Don't hesitate to test **Cymal-4** against other detergents. High-throughput FSEC screening is an efficient way to find the best condition for your specific protein [1].
- **Balance Stability and Compatibility:** A detergent that successfully solubilizes a protein might not be ideal for crystallization or Cryo-EM. **Cymal-4** is a common starting point, but switching to a specialized detergent may be necessary for high-resolution structural studies [1] [2].

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References

1. A rapid expression and purification condition screening ... [pmc.ncbi.nlm.nih.gov]
2. Pendant-bearing detergents: strategies and membrane ... [sciencedirect.com]

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